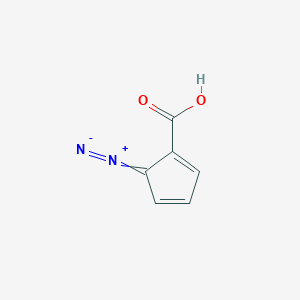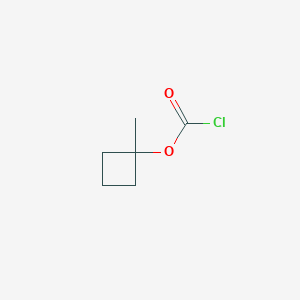
1-Methylcyclobutyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutyl Chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. Chloroformates are widely used as reagents in organic chemistry due to their reactivity and versatility .
Métodos De Preparación
1-Methylcyclobutyl Chloroformate can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The general reaction scheme is as follows:
[ \text{1-Methylcyclobutanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling reactive intermediates like phosgene .
Análisis De Reacciones Químicas
1-Methylcyclobutyl Chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example: [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ] [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 1-methylcyclobutanol and hydrochloric acid: [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{1-Methylcyclobutanol} + \text{HCl} ]
-
Decomposition: : It can decompose to form 1-methylcyclobutyl chloride and carbon dioxide: [ \text{this compound} \rightarrow \text{1-Methylcyclobutyl Chloride} + \text{CO}_2 ]
Common reagents used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed .
Aplicaciones Científicas De Investigación
1-Methylcyclobutyl Chloroformate has several applications in scientific research:
-
Organic Synthesis: : It is used as a reagent for introducing the 1-methylcyclobutyl group into various organic molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals .
-
Analytical Chemistry: : It is employed in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar compounds, making them more volatile and easier to analyze .
-
Biological Studies: : It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of carbamate derivatives .
Mecanismo De Acción
The mechanism of action of 1-Methylcyclobutyl Chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparación Con Compuestos Similares
1-Methylcyclobutyl Chloroformate can be compared with other chloroformates such as methyl chloroformate and benzyl chloroformate:
Methyl Chloroformate: Similar in reactivity but less sterically hindered, making it more reactive in certain substitution reactions.
Benzyl Chloroformate: Used primarily for the protection of amine groups in peptide synthesis, whereas this compound is more specialized for introducing the 1-methylcyclobutyl group.
These comparisons highlight the unique steric and electronic properties of this compound, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C6H9ClO2 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
(1-methylcyclobutyl) carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c1-6(3-2-4-6)9-5(7)8/h2-4H2,1H3 |
Clave InChI |
KRBGYDCLWILXCN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


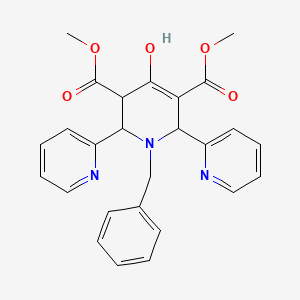
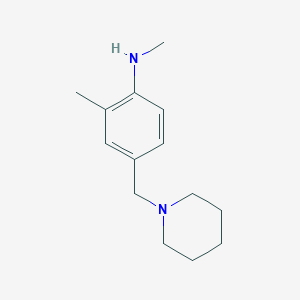
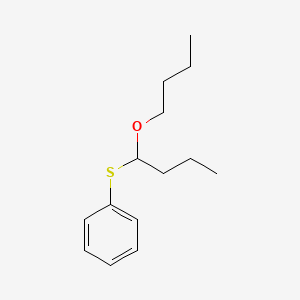
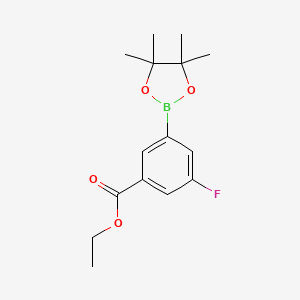
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
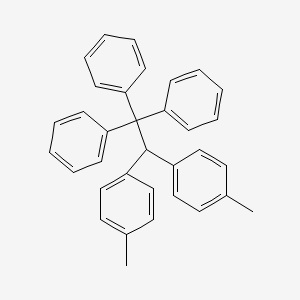
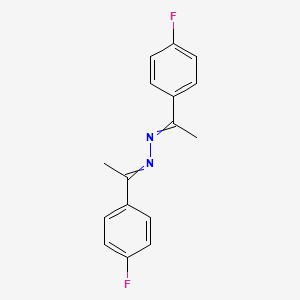
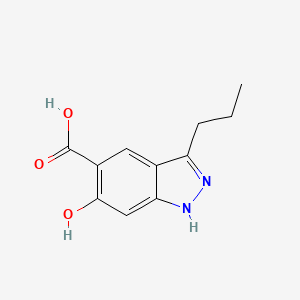
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
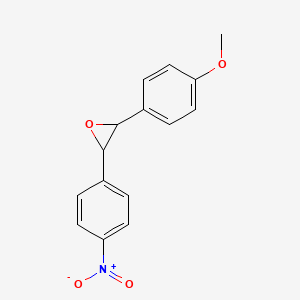
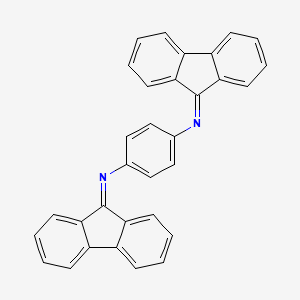
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
